2,4-Dichloro-n,n-dimethylpyrimidin-5-amine
Description
2,4-Dichloro-N,N-dimethylpyrimidin-5-amine (CAS: 5298-50-0) is a substituted pyrimidine derivative characterized by two chlorine atoms at positions 2 and 4 of the pyrimidine ring and a dimethylamino group at position 5. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing anticancer agents and kinase inhibitors. Its synthesis involves the alkylation of 2,4-dichloropyrimidine with dimethylamine under basic conditions, yielding a yellow oil with a molecular weight of 192.00 g/mol (LRMS (M+H)⁺: 192) .
Properties
IUPAC Name |
2,4-dichloro-N,N-dimethylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-11(2)4-3-9-6(8)10-5(4)7/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHXGNDLTRLPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292260 | |
| Record name | 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5298-50-0 | |
| Record name | NSC81182 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine typically involves the chlorination of pyrimidine derivatives. One common method starts with 2,4-dichloropyrimidine, which undergoes a nucleophilic substitution reaction with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-n,n-dimethylpyrimidin-5-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium carbonate, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
2,4-Dichloro-N,N-dimethylpyrimidin-5-amine has been studied for its potential as a pharmaceutical intermediate, particularly in the development of anticancer agents. Its structural features allow it to interact with specific biological targets such as kinases involved in cancer progression.
- Anticancer Activity : Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines, including breast cancer cells (MDA-MB-231). The compound has shown promising results in reducing cell viability with IC50 values indicating effective cytotoxicity against these cells .
- Kinase Inhibition : The compound is noted for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, it may prevent cancer cell proliferation and induce apoptosis .
Agricultural Applications
In agriculture, this compound is explored for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth can be leveraged to develop selective herbicides that target unwanted vegetation without harming crops.
Industrial Uses
The compound also finds applications in the synthesis of dyes and other industrial chemicals. Its unique chemical structure allows it to serve as an intermediate in the production of complex organic molecules used in various industrial processes .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at positions 2 and 4 | Significant anticancer properties; kinase inhibition |
| 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine | Chlorine at positions 2 and 6 | Potentially less active than dichloro variants |
| 2-Chloro-N,N-dimethylpyrimidin-4-amine | Single chlorine at position 2 | Lower steric hindrance; variable activity |
| 4-Amino-N,N-dimethylpyrimidin-2-one | Amino group at position 4 | Different functional group leads to varied properties |
Inhibitory Activity on MDA-MB-231 Cells
In a study examining the effects of various pyrimidine derivatives on breast cancer cell lines, this compound demonstrated a notable reduction in cell viability compared to control groups. The mechanism was attributed to its interaction with CDKs, leading to disrupted cell cycle progression.
Kinase Inhibition
Another study highlighted the compound's effectiveness as a CDK inhibitor. By targeting these kinases, researchers observed significant alterations in cellular signaling pathways associated with tumor growth and metastasis.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-n,n-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the production of inflammatory mediators by blocking specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2,4-dichloro-N,N-dimethylpyrimidin-5-amine can be contextualized against related pyrimidine derivatives. Below is a detailed comparison based on substituent patterns, synthesis, physicochemical properties, and biological activity:
Substituent Variations and Reactivity
Physicochemical and Spectral Properties
Stability and Toxicity Considerations
- Nitro-substituted analogs (e.g., 6-chloro-5-nitro derivatives) exhibit higher electrophilicity, correlating with genotoxicity concerns .
Biological Activity
2,4-Dichloro-N,N-dimethylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This compound exhibits a unique profile that can be leveraged for therapeutic applications, especially concerning its interaction with various biological targets.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which significantly influences its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular processes. It has shown effectiveness against the p97 protein, which is crucial for the degradation of misfolded proteins within the endoplasmic reticulum (ERAD pathway). This inhibition can lead to the accumulation of proteins that may induce apoptosis in cancer cells, particularly those with mutations in the epidermal growth factor receptor (EGFR) pathway .
Anticancer Activity
Studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. Notably, it has shown high selectivity for cells harboring the L858R/T790M EGFR mutation, which is prevalent in non-small cell lung cancer (NSCLC) patients. The compound's ability to inhibit cell proliferation in mutant cells while sparing wild-type cells indicates a favorable therapeutic index .
Enzyme Inhibition
The compound's mechanism includes inhibition of kinases involved in signaling pathways critical for tumor growth. For instance, it has been reported to inhibit ERK5 activity, which plays a role in cell survival and proliferation. The introduction of substituents on the pyrimidine ring has been shown to enhance potency against this target .
Study 1: Antiproliferative Effects
In a study evaluating various pyrimidine derivatives, this compound was found to have an IC50 value of approximately 100 nM against H1975 cells (carrying the T790M mutation). This potency was significantly higher compared to other compounds in the same class .
Study 2: Selectivity Profile
Another investigation assessed the selectivity of this compound against wild-type EGFR versus mutant forms. The results indicated that while the compound effectively inhibited mutant EGFR pathways, it had minimal effects on wild-type EGFR signaling, suggesting a targeted approach that could reduce side effects associated with conventional therapies .
Data Table: Comparative Biological Activity
| Compound | Target | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | EGFR L858R/T790M | 100 | High (mutant vs. wild-type) |
| Other Pyrimidine Derivative A | EGFR L858R | 200 | Moderate |
| Other Pyrimidine Derivative B | ERK5 | 150 | Low |
ADMET Properties
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown moderate permeability across biological membranes, which is essential for oral bioavailability. However, further optimization may be necessary to enhance metabolic stability and reduce efflux ratios observed in certain assays .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dichloro-N,N-dimethylpyrimidin-5-amine, and how are intermediates characterized?
- Methodology : A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to introduce chloro substituents. For example, analogous pyrimidine derivatives were synthesized via cyclization of hydrazide intermediates . Intermediates are typically characterized using , , and NMR, IR spectroscopy, and elemental analysis. X-ray crystallography is employed for definitive structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR (e.g., in DMSO-d₆) resolve substituent positions and confirm dimethylamine groups. For example, NMR peaks at δ 3.52 (d) and 2.96 (t) in related compounds indicate alkyne substituents .
- X-ray crystallography : Critical for resolving tautomeric forms and verifying bond lengths/angles. SHELX software (e.g., SHELXL) is widely used for refinement .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, particularly for chlorine-containing derivatives .
Q. What are the primary biological or pharmacological research applications of this compound?
- Methodology : The compound serves as a precursor for bioactive pyrimidine derivatives. For instance, structurally similar amines are derivatized to study enzyme inhibition (e.g., antimicrobial or anticancer activity) via in vitro assays. Biological testing often involves measuring IC₅₀ values against target enzymes or cell lines .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure refinement be resolved?
- Methodology : Use SHELX software (SHELXL) to iteratively refine parameters, adjusting occupancy factors for disordered atoms or testing alternative hydrogen-bonding networks. Cross-validation with NMR data ensures consistency. For example, in cases of ambiguous electron density, constraints from - HMBC correlations can guide refinement .
Q. What strategies optimize palladium-catalyzed amination reactions for introducing substituents at the 4- or 6-positions?
- Methodology :
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like Xantphos enhance reactivity.
- Solvent/base optimization : Use polar aprotic solvents (DMF, THF) and weak bases (K₂CO₃) to minimize side reactions.
- Monitoring : Track reaction progress via TLC and isolate intermediates using flash chromatography. Evidence from analogous nitro-pyrimidine syntheses shows yields >80% under optimized conditions .
Q. How can impurities or byproducts in the synthesis be systematically identified and addressed?
- Methodology :
- Analytical tools : Combine HPLC-MS and NMR (if fluorinated byproducts are present) to detect impurities.
- Reaction tuning : Adjust stoichiometry of POCl₃ or reaction time to suppress dichlorination byproducts. For example, over-chlorination in pyrimidine systems is mitigated by controlled temperature gradients .
Q. How does tautomerism affect structural analysis, and how is it resolved experimentally?
- Methodology : Tautomeric equilibria (e.g., amine vs. imine forms) are resolved via low-temperature X-ray crystallography or dynamic NMR. For instance, in 5-substituted pyrimidines, hydrogen-bonding patterns in crystal structures (e.g., N–H···Cl interactions) stabilize specific tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
